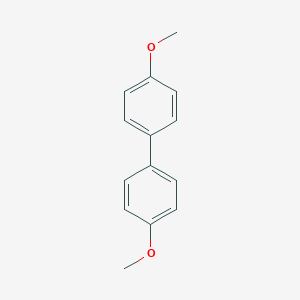

4,4'-Dimethoxy-1,1'-biphenyl

Description

Significance of Biphenyl (B1667301) Scaffolds in Modern Organic Chemistry and Materials Science

The biphenyl unit is a foundational backbone in numerous areas of chemical research. In organic chemistry, it is recognized as a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme. mdpi.com This prevalence is evident in many biologically active natural products and synthetic compounds. rsc.org For instance, natural products like vancomycin (B549263) contain biaryl scaffolds that are crucial for their biological function. rsc.org The utility of biphenyls also extends to catalysis, where axially chiral biphenyl ligands are widely employed in asymmetric synthesis to produce enantiomerically pure compounds. mdpi.com

In the realm of materials science, the rigid and planar nature of the biphenyl core, combined with the potential for functionalization at various positions, makes it an ideal component for creating advanced materials. Biphenyl derivatives are integral to the development of organic light-emitting diodes (OLEDs) and solar cells, where their electronic properties can be fine-tuned to optimize performance. mdpi.com The ability to control the dihedral angle between the two phenyl rings through substitution allows for the design of materials with specific optical and electronic characteristics.

Overview of Alkoxy-Substituted Biphenyls in Academic Inquiry

The introduction of alkoxy groups, such as the methoxy (B1213986) groups in 4,4'-Dimethoxy-1,1'-biphenyl, significantly modifies the electronic and steric landscape of the biphenyl scaffold. The methoxy groups are electron-donating, which increases the electron density on the aromatic rings, making them more susceptible to electrophilic aromatic substitution reactions. smolecule.com This enhanced reactivity is a valuable tool in synthetic chemistry.

Furthermore, alkoxy substitution influences the photophysical properties of biphenyls. Studies have shown that alkoxy-substituted biphenyls can become highly polarized in their excited state, which can lead to the formation of transient species like quinone methides upon photoexcitation. rsc.org This behavior is of interest for applications in photochemistry and the development of photoresponsive materials. The presence and position of alkoxy groups also play a crucial role in determining the liquid crystalline properties of biphenyl derivatives, impacting their transition temperatures and phase behavior. tandfonline.comaip.org

Historical Context of Research on this compound and its Analogues

The synthesis of biphenyl scaffolds has a long history, with early methods dating back to the 19th century. rsc.org The Ullmann reaction, first reported in 1901, was a significant advancement for synthesizing substituted biphenyls. rsc.org Over the decades, numerous other methods have been developed, with modern approaches heavily relying on transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling reaction, which utilizes palladium catalysts, has become a particularly powerful and widely used method for the synthesis of biphenyls, including this compound and its analogues. iucr.orgresearchgate.net This reaction's tolerance for a wide range of functional groups and its high efficiency have made it a cornerstone of modern organic synthesis. researchgate.net Historically, research into this compound and similar compounds was often driven by the dye industry, as benzidine (B372746) derivatives, which share the biphenyl core, were important precursors. epa.gov

Scope and Objectives of Contemporary Scholarly Investigations

Current research on this compound and related compounds is diverse and spans multiple disciplines. In materials science, there is ongoing interest in its use as a building block for polymers and organic electronic materials. smolecule.com Its specific electronic and structural characteristics are being explored for the creation of new OLEDs and organic solar cells. smolecule.com

In synthetic organic chemistry, this compound serves as a valuable starting material and intermediate for the synthesis of more complex molecules. For example, it has been used in studies of coupled methyl-group rotation and methoxy-group libration. chemicalbook.comsigmaaldrich.com Furthermore, the biphenyl scaffold continues to be a target for the development of new synthetic methodologies, with a focus on creating more efficient and environmentally friendly reactions. researchgate.net Computational studies are also being employed to better understand the structure-property relationships of substituted biphenyls, with density functional theory (DFT) being used to analyze the frontier molecular orbitals and electrostatic potential of compounds like this compound. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-methoxy-4-(4-methoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-15-13-7-3-11(4-8-13)12-5-9-14(16-2)10-6-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMPAOAAAYDUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175593 | |

| Record name | 1,1'-Biphenyl, 4,4'-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2132-80-1 | |

| Record name | 1,1'-Biphenyl, 4,4'-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002132801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2132-80-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 4,4'-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4,4 Dimethoxy 1,1 Biphenyl and Its Derivatives

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metals, particularly palladium, nickel, and copper, play a pivotal role in the construction of the biaryl bond in 4,4'-dimethoxy-1,1'-biphenyl. These metals facilitate the coupling of two aryl fragments through a catalytic cycle, enabling the formation of the desired product with high selectivity and yield. orgsyn.orgcore.ac.uksigmaaldrich.comwikipedia.orglibretexts.org

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, including the biaryl linkage in this compound. gre.ac.uk This reaction typically involves the cross-coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. gre.ac.uk

The efficiency of the Suzuki-Miyaura coupling for synthesizing this compound is highly dependent on the reaction conditions and the chosen catalyst system. Researchers have extensively studied the effects of various parameters to maximize yields and turnover numbers.

Key factors that are often optimized include:

Catalyst System: The choice of palladium precursor and ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ more sophisticated phosphine (B1218219) ligands like BrettPhos to enhance catalytic activity. acs.org The development of pre-catalysts that are more stable and activate under reaction conditions has also been a significant advancement. rsc.org

Base: The selection of the base, such as potassium carbonate (K₂CO₃) or cesium fluoride (B91410) (CsF), is crucial for the transmetalation step in the catalytic cycle. tezu.ernet.innih.gov

Solvent: A variety of solvents can be used, with aqueous mixtures often being effective and environmentally friendly. rsc.orgacs.org The use of non-ionic deep eutectic solvents (ni-DES) has also been explored as a green alternative.

Temperature and Reaction Time: These parameters are adjusted to ensure complete reaction while minimizing side reactions. bcrec.id Automated systems have been developed to rapidly optimize these continuous variables. rsc.org

Table 1: Optimization of Suzuki-Miyaura Reaction for this compound Synthesis

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 92 | tezu.ernet.in |

| PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | 80 | 95 | rsc.org |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 98 | mdpi.com |

| PEPPSI-Pd-NHC | KOH | H₂O | Room Temp | 99 | rsc.org |

The Suzuki-Miyaura coupling demonstrates broad substrate scope, allowing for the synthesis of a wide range of this compound derivatives. The reaction is tolerant of various functional groups on both the aryl halide and the boronic acid partner.

The coupling of 4-methoxyphenylboronic acid with a variety of aryl halides has been successfully demonstrated. This includes reactions with aryl bromides, chlorides, and even triflates, with electron-donating and electron-withdrawing groups on the aryl halide being well-tolerated. rsc.orgmdpi.comnih.govnih.gov For instance, coupling with 4-bromoanisole (B123540) proceeds efficiently to give this compound. rsc.org Similarly, the reaction of 4-haloanisoles (where the halogen can be Cl, Br, or I) with various arylboronic acids provides access to unsymmetrically substituted biphenyls. The reactivity of the aryl halide typically follows the order I > Br > Cl. nih.gov

Table 2: Substrate Scope in Suzuki-Miyaura Coupling for Biphenyl (B1667301) Synthesis

| Aryl Halide | Boronic Acid | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | 94 | rsc.org |

| 4-Iodoanisole (B42571) | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | 92 | tezu.ernet.in |

| 4-Chloroanisole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | 85 | nih.gov |

| 1-Bromo-2,4-difluorobenzene | 4-Methoxyphenylboronic acid | SiliaCat DPP-Pd | Excellent | mdpi.com |

| 4-Bromoacetophenone | 4-Methoxyphenylboronic acid | PEPPSI-Pd-NHC | 96 | rsc.org |

Optimization of Reaction Conditions and Catalyst Systems

Nickel-Mediated Coupling Processes

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based methods for the synthesis of biaryls like this compound. mdpi.comnih.govresearchgate.net Nickel catalysts can effectively couple a wide range of aryl electrophiles, including the more challenging and less expensive aryl chlorides and phenol (B47542) derivatives. nih.govnih.gov

The mechanism of nickel-catalyzed couplings can vary depending on the ligands and reaction conditions. rsc.org Recent advancements have focused on developing robust nickel pre-catalysts that exhibit high activity and functional group tolerance under mild conditions. chemrxiv.orgrsc.org These systems often employ N-heterocyclic carbene (NHC) or phosphine ligands to stabilize the nickel center and facilitate the catalytic cycle. nih.govchemrxiv.org For example, nickel complexes can mediate the homocoupling of aryl halides to produce symmetrical biphenyls. nih.gov Nickel-catalyzed reactions can also be promoted by light or electricity, offering alternative energy inputs for these transformations. nih.govsioc-journal.cnnih.gov The decarbonylative coupling of phthalimides with aryl boronic acids, mediated by nickel, provides a novel route to ortho-substituted benzamides, expanding the toolkit for creating complex biphenyl derivatives. nsf.gov

Copper-Promoted Coupling Reactions (Ullmann Synthesis and Variants)

The Ullmann reaction, a classical method for biaryl synthesis, involves the copper-promoted coupling of two aryl halides. orgsyn.orgorgsyn.orgbeilstein-archives.org While traditional Ullmann conditions often require harsh reaction temperatures, modern variants have been developed that proceed under milder conditions, often with the aid of ligands to enhance the solubility and reactivity of the copper catalyst. sioc-journal.cnmdpi.com

The synthesis of this compound can be achieved via the Ullmann homocoupling of 4-iodoanisole or 4-bromoanisole in the presence of copper powder or a copper salt. rsc.orgresearchgate.netrsc.org The reaction has been shown to be effective for producing symmetrical biaryls. orgsyn.orgscispace.com Ligand-assisted Ullmann-type C-N coupling reactions in water have also been developed, showcasing the versatility of copper catalysis in greener solvent systems. sioc-journal.cn

Stille Cross-Coupling Reactions for Functionalized Biphenyls

The Stille cross-coupling reaction provides another powerful method for the synthesis of this compound and its derivatives. core.ac.uk This reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide. wikipedia.orglibretexts.orgorganic-chemistry.org

A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. libretexts.org For the synthesis of this compound, one could couple tributyl(4-methoxyphenyl)stannane (B1303066) with a 4-haloanisole. The reaction is tolerant of a wide array of functional groups, making it suitable for the synthesis of complex, functionalized biphenyls. nih.gov However, a significant drawback of the Stille reaction is the toxicity of the organotin compounds and byproducts. organic-chemistry.org

Organometallic Reagent-Based Syntheses

Organometallic reagents are pivotal in the formation of carbon-carbon bonds, and their application in biphenyl synthesis is well-established. Methodologies involving Grignard reagents and thallium-based compounds are particularly noteworthy for their utility in constructing the this compound scaffold.

Grignard Reagent Methodologies for Biphenyl Formation

Grignard reagents, formed by the reaction of an aryl halide with magnesium metal, are powerful nucleophiles used in various coupling reactions to form biphenyls. brainly.commnstate.edu The self-coupling of a Grignard reagent or its cross-coupling with an aryl halide are common strategies.

The formation of the Grignard reagent, such as from 4-bromoanisole, is a critical first step and is typically performed in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). orgsyn.org Once formed, the Grignard reagent can undergo coupling. One approach involves the reaction of two molecules of the Grignard reagent in the presence of a catalyst. For instance, iron(III) chloride has been used to catalyze the coupling of Grignard reagents. google.com Another variation is the copper-catalyzed homocoupling of Grignard reagents. Bennett and Turner demonstrated the homodimerization of phenyl magnesium bromide using catalysts like chromium(III) chloride or anhydrous cupric chloride. rsc.org More recently, copper(II) triflate has been shown to induce the oxidative coupling of Grignard reagents to form symmetrical biphenyls like 4,4'-dimethoxybiphenyl. koreascience.kr

A significant challenge in Grignard-based biphenyl synthesis is the formation of biphenyl as a byproduct during the preparation of the Grignard reagent itself, a phenomenon known as self-coupling. brainly.commnstate.edu This can be minimized by using high-purity magnesium, maintaining strictly anhydrous and inert conditions, controlling the reaction temperature, and using additives like copper salts. brainly.com

| Catalyst/Reagent | Starting Material | Product | Yield (%) | Reference |

| Iron(III) chloride | Aryl Grignard reagent | Symmetrical biphenyl | Varies | google.com |

| Copper(II) triflate | 4-methoxyphenylmagnesium bromide | 4,4'-Dimethoxybiphenyl | Not specified | koreascience.kr |

| Nickel catalyst | Grignard reagent from aromatic chlorides | Biphenyl derivatives | Varies | google.com |

Thallium-Based Coupling Procedures

Thallium compounds have been employed as effective reagents for the synthesis of symmetrical biphenyls. A notable method involves the reaction of an aryl Grignard reagent with a thallium(I) salt, such as thallium(I) bromide. This procedure offers high yields and is relatively simple to perform. orgsyn.org For example, the reaction of (4-methylphenyl)magnesium bromide with thallium(I) bromide produces 4,4'-dimethyl-1,1'-biphenyl in good yield. orgsyn.org This methodology is applicable to the synthesis of various symmetrically substituted biaryls, including 3,3'-, 4,4'-, and 3,3',4,4'-substituted derivatives. orgsyn.org However, it is important to note the high toxicity of thallium salts, which necessitates careful handling in a well-ventilated fume hood with appropriate personal protective equipment. orgsyn.org

Another thallium-based approach is the oxidative coupling of aromatic compounds using thallium(III) trifluoroacetate. orgsyn.org This reagent can effect the direct coupling of certain aromatic substrates. orgsyn.org Furthermore, thallium(III) mediated intermolecular oxidative dehydrodimerization has been utilized in the synthesis of complex natural products containing a biaryl linkage. nih.gov

| Reagent | Starting Material | Product | Yield (%) | Reference |

| Thallium(I) bromide | (4-methylphenyl)magnesium bromide | 4,4'-Dimethyl-1,1'-biphenyl | 68-89% | orgsyn.org |

| Thallium(III) trifluoroacetate | Aromatic compounds | Biaryls | Varies | orgsyn.org |

Oxidative Coupling Approaches and Modifications

Oxidative coupling reactions provide a direct route to biphenyl structures by forming a carbon-carbon bond between two aromatic rings. These methods can be particularly advantageous as they sometimes circumvent the need for pre-halogenated starting materials. orgsyn.org

Indirect Synthesis via Oxidative Phenol Dimerization and Subsequent Methylation

An alternative strategy for synthesizing this compound involves the oxidative dimerization of a phenol precursor, followed by methylation. Oxidative phenolic coupling is a powerful and economical method for creating biaryl compounds and is a key step in the biosynthesis of many natural products. nih.govmdpi.com Various reagents can be used to effect this transformation, including enzymes like peroxidases and laccases, as well as inorganic oxidants. mdpi.com

For instance, the oxidative coupling of vanillin (B372448) can produce a biphenyl dimer which can then be methylated. cnr.it A study describes the preparation of 6,6′-dihydroxy-5,5′-dimethoxy-[1,1′-biphenyl]-3,3′-dicarbaldehyde through a high-speed oxidative coupling reaction. cnr.it This biphenol can then undergo O-methylation using an alkylating agent like dimethyl carbonate to yield the corresponding dimethoxybiphenyl derivative. cnr.it This two-step, one-pot process highlights an environmentally friendlier approach to synthesizing derivatives of this compound. cnr.it

| Reaction Type | Precursor | Intermediate | Final Product | Reference |

| Oxidative Coupling & Methylation | Vanillin | 6,6′-dihydroxy-5,5′-dimethoxy-[1,1′-biphenyl]-3,3′-dicarbaldehyde | O,O′-dimethyl vanillin dimer | cnr.it |

Directed Functionalization and Derivatization Strategies

Once the biphenyl core is formed, or by using an appropriately substituted starting material, further functional groups can be introduced in a controlled manner. This allows for the synthesis of a wide array of this compound derivatives with specific substitution patterns.

Regioselective Introduction of Additional Substituents

The regioselective functionalization of the this compound scaffold is crucial for creating complex molecules. The existing methoxy (B1213986) groups on the biphenyl ring direct incoming electrophiles to specific positions. For example, in electrophilic aromatic substitution reactions, the methoxy groups are ortho-, para-directing.

One method for introducing substituents involves the iodination of 2-methoxy-6-nitrobiphenyls at the 5-position, followed by an Ullmann coupling to create dinitroquaterphenyls. rsc.org Although this example illustrates a more complex system, the principle of directed iodination is applicable to simpler biphenyls.

Another strategy involves the direct C-H activation of the aromatic ring, guided by a directing group. While not explicitly detailed for this compound in the provided context, C-H activation is a powerful, modern tool for regioselective functionalization. nih.gov For example, a Suzuki-Miyaura cross-coupling reaction can be used to introduce substituents. In one case, 4'-methoxybiphenyl-4-yl pivalate (B1233124) was synthesized by coupling 4-bromophenyl pivalate with 4-methoxyphenyl (B3050149) boronic acid. rsc.org This demonstrates how a pre-functionalized biphenyl can be built up in a regioselective manner.

The development of catalysts that can control the regioselectivity of coupling reactions is also an active area of research. For example, certain copper complexes have been investigated for the regioselective oxidative polymerization of phenols, aiming to control whether C-O or C-C coupling occurs and at which position. sumitomo-chem.co.jp Such principles could be applied to the selective functionalization of biphenyl derivatives.

| Strategy | Starting Material | Reagent/Catalyst | Product | Reference |

| Suzuki-Miyaura Coupling | 4-Bromophenyl pivalate | 4-Methoxyphenyl boronic acid, Pd(OAc)2 | 4'-Methoxybiphenyl-4-yl pivalate | rsc.org |

| Directed Iodination | 2-Methoxy-6-nitrobiphenyl | Iodine | 5-Iodo-2-methoxy-6-nitrobiphenyl | rsc.org |

Synthesis of Azo Derivatives Incorporating the Biphenyl Core

Azo compounds, characterized by the -N=N- functional group, are significant in the development of dyes and functional materials. The synthesis of azo derivatives based on the this compound scaffold involves diazotization followed by a coupling reaction.

The general procedure begins with the diazotization of an aromatic amine. For instance, amines like aniline (B41778) or its substituted derivatives are treated with a mixture of sodium nitrite (B80452) and a strong acid, such as hydrochloric acid, at low temperatures (0–5 °C) to form a diazonium salt. nih.gov This reactive intermediate is then coupled with an electron-rich nucleophile. In the context of biphenyl derivatives, a diamine precursor like benzidine (B372746) can be used. ajchem-a.com

One specific synthetic pathway involves reacting an α,β-unsaturated carboxylic acid with thionyl chloride to eventually form an oxazolone (B7731731) derivative. This intermediate is then treated with benzidine, followed by reaction with aromatic compounds in the presence of sodium nitrite and hydrochloric acid at low temperatures to yield the final azo compounds. ajchem-a.com The stability of the resulting azo compounds is often enhanced by the resonance between the azo group's double bond and the aromatic rings of the biphenyl structure. ajchem-a.com

A new series of self-assembled azo biphenyl urea (B33335) derivatives has also been synthesized, demonstrating the versatility of the biphenyl core in creating complex supramolecular structures. rsc.org These syntheses highlight the importance of the biphenyl unit in designing molecules with potential applications in materials science.

Schiff Base Synthesis from Diamine Analogues

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. Symmetrical Schiff bases can be prepared from diamine analogues of the biphenyl core, such as 2,2′-diamino-4,4′-dimethyl-1,1′-biphenyl or its 6,6'-dibromo substituted counterpart. mdpi.comresearchgate.netresearchgate.net These diamines are reacted with various salicylaldehyde (B1680747) derivatives in absolute ethanol (B145695) under reflux to yield the desired tetradentate Schiff base ligands. bohrium.com

The general synthetic procedure involves dissolving the diamine and the substituted aldehyde in an appropriate solvent, often with the addition of a catalyst. For example, a new Schiff base was synthesized by reacting 2-chlorobenzaldehyde (B119727) with 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine using lemon juice as a natural acid catalyst. acs.org The reaction progress is typically monitored by thin-layer chromatography (TLC). acs.org

These Schiff base ligands, featuring an ONNO motif from phenolic oxygens and azomethine nitrogens, are capable of coordinating with various metal ions to form stable complexes. mdpi.combohrium.com For instance, reactions with metal acetates of copper, iron, and zinc produce the corresponding metal complexes. mdpi.comresearchgate.netresearchgate.net

Below is a table summarizing the synthesis of various Schiff bases from biphenyl diamine analogues:

| Diamine Analogue | Aldehyde/Ketone | Catalyst/Conditions | Resulting Schiff Base |

| 2,2′-diamino-4,4′-dimethyl-1,1′-biphenyl | 3,5-dichloro- or 5-nitro-salicylaldehyde | Reflux in ethanol | Symmetrical tetradentate Schiff base |

| 2,2′-diamino-6,6′-dibromo-4,4′-dimethyl-1,1′-biphenyl | 3,5-dichloro- or 5-nitro-salicylaldehyde | Reflux in ethanol | Symmetrical tetradentate Schiff base |

| 2,2′-diamino-4,4′-dimethyl-1,1′-biphenyl | Salicylaldehyde derivatives | - | Tetradentate Schiff base ligands |

| 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine | 2-chlorobenzaldehyde | Lemon juice, room temperature | N,N′-(3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diyl)bis(1-(2-chlorophenyl)methanimine) |

| 2,2'-diamino-4,4'-dimethyl-1,1'-biphenyl | 2-hydroxy-3-methoxy-5-nitrobenzaldehyde | - | Symmetrical Schiff base ligand (L1) |

| 2,2'-diamino-4,4'-dimethyl-1,1'-biphenyl | 3-bromo-5-chloro-2-hydroxybenzaldehyde | - | Symmetrical Schiff base ligand (L2) |

| 2,2'-diamino-4,4'-dimethyl-1,1'-biphenyl | 2-hydroxy-5-methoxy-3-nitrobenzaldehyde | - | Symmetrical Schiff base ligand (L3) |

| 2,2'-diamino-4,4'-dimethyl-1,1'-biphenyl | 3-bromo-2-hydroxy-5-nitrobenzaldehyde | - | Symmetrical Schiff base ligand (L4) |

This table is generated based on available research data. mdpi.comresearchgate.netacs.org

Halogenation and Nitration Studies on the Biphenyl System

The introduction of halogen and nitro groups onto the this compound framework is a key strategy for modifying its electronic properties and reactivity.

Halogenation: The direct halogenation of this compound can lead to compounds such as 3,3'-Dibromo-4,4'-dimethoxy-1,1'-biphenyl. cymitquimica.com The positions of substitution are influenced by the directing effects of the methoxy groups.

Nitration: The nitration of biphenyl and its derivatives is a well-studied electrophilic substitution reaction. For substituted biphenyls, the position of nitration is directed by the existing substituents. In the case of this compound, the methoxy groups are activating and ortho-, para-directing. Nitration of nitro-biphenyls generally occurs in the unsubstituted phenyl ring. rushim.ru

Various nitrating agents and conditions have been explored. A mixture of nitric acid and sulfuric acid is a classic method. google.com More recently, solid-phase nitration using reagents like Mg(NO3)2 on silica (B1680970) gel has been investigated as a potentially safer and more environmentally friendly alternative. scirp.org For instance, the nitration of 1,4-dimethoxybenzene (B90301) with Mg(NO3)2 on silica gel at 150°C yields 1,4-dimethoxy-2-nitrobenzene. scirp.org Another powerful nitrating reagent, 5-methyl-1,3-dinitro-1H-pyrazole, has been identified for the mild and scalable nitration of a broad range of aromatic compounds. acs.org

Research into the nitration of dimethoxybenzenes has shown that the reaction conditions can influence the product distribution. For example, the nitration of 1,2-dimethoxy-4-nitrobenzene can yield the o-nitrated product as the sole isomer under specific conditions. acs.org

The following table outlines some halogenated and nitrated derivatives of the biphenyl system:

| Parent Compound | Reagent/Conditions | Product |

| This compound | Bromine | 3,3'-Dibromo-4,4'-dimethoxy-1,1'-biphenyl |

| 1,4-dimethoxybenzene | Mg(NO3)2 / Silica gel, 150°C | 1,4-dimethoxy-2-nitrobenzene |

| 1,2-dimethoxy-4-nitrobenzene | 5-methyl-1,3-dinitro-1H-pyrazole | o-nitrated product |

| 3,5-dichloroanisole | Nitric acid / Sulfuric acid, 100°C | Nitrated derivative |

This table is compiled from various research findings. cymitquimica.comgoogle.comscirp.orgacs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its derivatives, several approaches align with these principles.

One key area is the use of alternative, environmentally benign catalysts and reaction media. A notable example is the use of a natural acid catalyst, such as lemon juice, for the synthesis of Schiff bases from 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine and 2-chlorobenzaldehyde. acs.orgrasayanjournal.co.in This method avoids the use of hazardous and expensive catalysts. rasayanjournal.co.in

Another green approach is the development of catalyst-free reactions. For instance, a catalyst-free multicomponent Hantzsch reaction has been developed for the synthesis of 1,4-dihydropyridines, which can be conducted in an undergraduate teaching laboratory. acs.org This method often involves solvent-free conditions or the use of greener solvents like ethanol. acs.org

The Suzuki-Miyaura cross-coupling reaction, a powerful tool for creating C-C bonds in biphenyl synthesis, can also be adapted to be more environmentally friendly. Research has focused on using water as a solvent and employing palladium catalysts, which can sometimes be recycled. ajgreenchem.com

Solid-phase synthesis, as seen in the nitration of aromatic compounds using Mg(NO3)2 on silica gel, offers a safer alternative to traditional methods that use strong acids. This approach minimizes acid waste and the associated hazards. scirp.org After the reaction, the acidic composite can be neutralized by exposure to wet conditions, allowing for safer disposal. scirp.org

These examples demonstrate a growing trend towards incorporating green chemistry principles into the synthesis of complex organic molecules like this compound and its derivatives, aiming for processes that are not only efficient but also environmentally responsible.

Advanced Spectroscopic and Crystallographic Characterization in Elucidating Molecular and Supramolecular Architecture

Vibrational Spectroscopy for Molecular Structure Confirmation

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in confirming the presence of key functional groups and probing the vibrational modes of the 4,4'-Dimethoxy-1,1'-biphenyl molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy of this compound reveals characteristic absorption bands that correspond to the specific vibrational motions of its constituent bonds and functional groups. tanta.edu.eg The analysis of the FT-IR spectrum provides direct evidence for the compound's molecular structure.

Key vibrational modes observed in the FT-IR spectrum of this compound include C-H stretching and bending, C-O stretching, and aromatic C=C stretching. researchgate.netlibretexts.orguwimona.edu.jm The presence of methoxy (B1213986) groups is confirmed by characteristic C-H stretching vibrations within the methyl groups and C-O stretching vibrations. Aromaticity is evidenced by the C-H stretching and out-of-plane bending vibrations of the benzene (B151609) rings.

A representative FT-IR spectrum of this compound, typically recorded using a KBr wafer or Attenuated Total Reflectance (ATR) technique, displays a series of distinct peaks. nih.govspectrabase.com The table below summarizes the significant vibrational frequencies and their assignments.

| Wavenumber (cm⁻¹) | Assignment of Vibrational Mode |

| 3115 - 2910 | C-H stretching (aromatic and methyl) researchgate.net |

| 1680 - 1598 | C=C aromatic ring stretching researchgate.net |

| 1485 | CH₂ scissoring researchgate.net |

| 1233 | Asymmetric C-O-C stretching researchgate.net |

| 1173 | In-plane C-H bending researchgate.net |

| 1028 | Symmetric C-O-C stretching researchgate.net |

| 813 | Out-of-plane C-H bending researchgate.net |

These assignments are consistent with the known vibrational frequencies for aromatic ethers and biphenyl (B1667301) systems.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR by detecting vibrational modes that result in a change in polarizability. The Raman spectrum of this compound exhibits characteristic peaks that further confirm its molecular structure. nih.gov

Strong peaks in the Raman spectrum are typically observed for the symmetric vibrations of the biphenyl backbone and the aromatic rings. researchgate.net These can include the inter-ring stretching vibration and various in-plane ring bending and stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of this compound in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide detailed information about the chemical environment, connectivity, and spatial proximity of the atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are all consistent with the proposed structure.

In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the methoxy protons appear as a sharp singlet, integrating to six protons. researchgate.netrsc.org The aromatic protons give rise to a set of multiplets in the downfield region of the spectrum. researchgate.netrsc.orgrsc.org Due to the symmetry of the molecule, the four protons on each benzene ring are chemically equivalent, but they split each other, resulting in a complex multiplet or two distinct doublets.

The following table summarizes the typical ¹H NMR chemical shift data for this compound in CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.49 - 7.46 | m | 4H | Aromatic Protons (H-2, H-6, H-2', H-6') rsc.org |

| 6.97 - 6.94 | m | 4H | Aromatic Protons (H-3, H-5, H-3', H-5') rsc.org |

| 3.84 | s | 6H | Methoxy Protons (-OCH₃) rsc.org |

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration. carlroth.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum of this compound provides information about the number and chemical environment of the carbon atoms in the molecule. Due to the molecule's symmetry, the spectrum shows a reduced number of signals compared to the total number of carbon atoms.

In a typical broadband proton-decoupled ¹³C NMR spectrum in CDCl₃, five distinct signals are observed. researchgate.netrsc.org These correspond to the four unique carbon atoms of the aromatic rings and the carbon atom of the methoxy group.

The following table presents the characteristic ¹³C NMR chemical shift data for this compound in CDCl₃.

| Chemical Shift (δ, ppm) | Assignment |

| 158.7 | C-4, C-4' (ipso-carbon attached to -OCH₃) rsc.org |

| 133.5 | C-1, C-1' (ipso-carbon of the biphenyl linkage) rsc.org |

| 127.7 | C-2, C-6, C-2', C-6' rsc.org |

| 114.2 | C-3, C-5, C-3', C-5' rsc.org |

| 55.3 | -OCH₃ rsc.org |

Note: The chemical shifts can be influenced by the solvent used. sigmaaldrich.comoregonstate.edu

Advanced NMR Techniques for Conformation and Connectivity Analysis

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to further confirm the structure and to study the conformation of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent aromatic protons, confirming their coupling relationships.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be observed between the methoxy protons and the C-4 carbon, and between the aromatic protons and various carbon atoms in the rings, which helps in the unambiguous assignment of the quaternary carbons. chemrxiv.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. mdpi.comnii.ac.jpuky.edu In this compound, NOE correlations can be observed between the methoxy protons and the adjacent aromatic protons (H-3 and H-5), providing further evidence for their relative positions. mdpi.com This technique is also crucial for studying the rotational barrier and the preferred dihedral angle between the two phenyl rings in solution.

These advanced NMR methods, in conjunction with one-dimensional techniques, provide a comprehensive and unambiguous characterization of the molecular structure of this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about a compound's molecular weight and structural features through fragmentation analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the analytical power of tandem mass spectrometry. researchgate.net This method is ideal for analyzing complex mixtures and detecting trace quantities of analytes with high sensitivity and selectivity. researchgate.netnih.gov The first stage (LC) separates the analyte from other components in a sample. For aromatic compounds like this compound, specialized LC columns, such as those with a biphenyl stationary phase, are emerging as an alternative to traditional ODS (C18) columns, offering different selectivity. uzh.ch

Following separation, the compound is ionized and subjected to two stages of mass analysis (MS/MS). In the first stage, the molecular ion is selected, and in the second, it is fragmented to produce a characteristic pattern of product ions. This fragmentation pattern provides a structural fingerprint for definitive identification. researchgate.net While LC-MS/MS is a highly suitable method for the analysis of biphenyl compounds, specific MS/MS fragmentation data for this compound are not extensively detailed in the surveyed scientific literature.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. bspublications.net In this method, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column before being detected by a mass spectrometer. bspublications.net

Analysis of this compound by GC-MS confirms its molecular weight through the detection of the molecular ion peak [M+] at an m/z of 214. ncsu.edu The electron ionization (EI) process also induces fragmentation of the molecule. The resulting mass spectrum shows a series of fragment ions that are characteristic of the compound's structure. The most intense peak, or base peak, corresponds to the molecular ion itself. spectrabase.com Key fragmentation data obtained from experimental GC-MS analysis are detailed in the table below. spectrabase.com Additionally, the Kovats Retention Index, a measure of where a compound elutes relative to a series of n-alkane standards, has been reported as 1965 on a standard non-polar column. spectrabase.com

| m/z | Relative Intensity (%) | Putative Ion |

| 214 | 99.99 | [C₁₄H₁₄O₂]⁺· (Molecular Ion) |

| 199 | 76.57 | [M - CH₃]⁺ |

| 171 | 30.06 | [M - CH₃ - CO]⁺ |

| 128 | 22.20 | [M - 2xOCH₃ - 2xH]⁺· |

| 215 | 17.46 | [M+1]⁺ (Isotopic Peak) |

Table 1: Key GC-MS fragmentation data for this compound. The table presents the mass-to-charge ratio (m/z) and relative intensity of the five most abundant ions observed in the experimental GC-MS spectrum. spectrabase.com

High-Resolution Mass Spectrometry (HR-MS) is a technique that measures the m/z of an ion with extremely high accuracy, typically to four or more decimal places. sigmaaldrich.com This precision allows for the determination of a compound's elemental composition from its exact mass, a capability not possible with nominal mass measurements. sigmaaldrich.com While two different molecules, such as cysteine and benzamide, might share the same nominal mass (121 Da), their exact masses differ due to the slight mass differences between their constituent atoms, allowing HR-MS to distinguish them. sigmaaldrich.com

For this compound, the distinction between its nominal mass and its exact mass is a key piece of data provided by HR-MS. The ability to measure the mass with a high degree of accuracy confirms the elemental formula C₁₄H₁₄O₂ and adds a high level of confidence to its identification. spectrabase.com

| Parameter | Value |

| Molecular Formula | C₁₄H₁₄O₂ |

| Nominal Mass | 214 g/mol |

| Computed Monoisotopic Mass | 214.099379685 Da |

Table 2: High-Resolution Mass Spectrometry data for this compound. The table shows the molecular formula, the integer nominal mass, and the highly accurate computed monoisotopic mass. spectrabase.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon the absorption of ultraviolet (UV) or visible light.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The structure of this compound contains a biphenyl core, which is a conjugated system of π-electrons that acts as a chromophore—the part of the molecule responsible for absorbing light.

The two methoxy groups (-OCH₃) attached to the phenyl rings are considered auxochromes. Auxochromes are substituents that, when attached to a chromophore, can modify the wavelength (λmax) and intensity (εmax) of the absorption. Typically, electron-donating groups like methoxy groups cause a shift to longer wavelengths (a bathochromic or "red" shift) due to n → π* transitions. The primary absorption in the biphenyl system arises from π → π* transitions within the conjugated aromatic rings. The exact position and intensity of the absorption bands are sensitive to the planarity of the biphenyl system and the solvent used. While the specific absorption maximum can vary, spectral data for this compound are available in established spectral databases. spectrabase.com

X-ray Diffraction for Solid-State Structural Determination

The crystal structure of this compound has been characterized and reveals significant structural details. The molecule crystallizes in the orthorhombic space group Pbca. A key finding is that the molecule is not planar in the solid state; the two phenyl rings are twisted relative to each other. The asymmetric unit contains half of the molecule, indicating that the molecule possesses a center of symmetry.

| Parameter | Value |

| Empirical Formula | C₇H₇O |

| Formula Weight | 107.13 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 7.4305(3) Å |

| b | 6.2205(2) Å |

| c | 24.5507(10) Å |

| α, β, γ | 90° |

| Volume | 1134.77(7) ų |

| Z | 8 |

Table 3: Crystal data and structure refinement details for this compound. The data provides the fundamental parameters of the unit cell as determined by single-crystal X-ray diffraction.

Compound Names Mentioned

| Systematic Name | Common/Other Names |

| This compound | 4,4'-Dimethoxybiphenyl |

| 3,3'-Dimethoxy-4,4'-biphenylquinone | |

| Cysteine | |

| Benzamide |

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the atomic arrangement within a crystalline solid. For this compound, SC-XRD studies have provided a wealth of information regarding its molecular conformation and crystal packing. researchgate.netniscpr.res.ini-scholar.in

The molecule has been shown to crystallize in the monoclinic system with the space group P21/c. researchgate.net The asymmetric unit of the crystal structure contains half a molecule, indicating a degree of symmetry within the crystal lattice. researchgate.net The two phenyl rings of the biphenyl core are not coplanar, exhibiting a torsion angle between them. In one study, the dihedral angle between the phenyl rings was reported to be 28.9 (2)°. iucr.org This twisting is a common feature in biphenyl compounds.

The methoxy groups are slightly rotated out of the plane of their respective benzene rings. iucr.org This conformational detail, along with the precise bond lengths and angles determined by SC-XRD, is fundamental for understanding the electronic and steric properties of the molecule. researchgate.net Data from SC-XRD experiments are often compared with theoretical calculations, such as those from Density Functional Theory (DFT), to validate the experimental structure and gain deeper insights into the molecule's electronic properties. researchgate.netniscpr.res.in

A study conducted at a low temperature of 113 K provided high-resolution data, confirming that while there are four molecules per unit cell (Z=4), they are all chemically equivalent. researchgate.netbrynmawr.edu This detailed structural information is paramount for interpreting the intermolecular interactions that govern the crystal's stability.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal system | Monoclinic | researchgate.net |

| Space group | P21/c | researchgate.net |

| a (Å) | 28.5800 (14) | iucr.org |

| b (Å) | 4.0632 (2) | iucr.org |

| c (Å) | 14.4806 (7) | iucr.org |

| β (°) | 115.100 (1) | iucr.org |

| V (ų) | 1522.78 (13) | iucr.org |

| Z | 4 | researchgate.netiucr.org |

| Temperature (K) | 105 | iucr.org |

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is a complementary technique to SC-XRD, used to analyze the crystalline nature of a bulk sample. americanpharmaceuticalreview.comanl.gov While SC-XRD provides the detailed structure from a single, perfect crystal, PXRD gives a characteristic "fingerprint" of a polycrystalline powder, confirming the phase purity and consistency of the material. americanpharmaceuticalreview.com For this compound, PXRD can be used to verify that the bulk synthesized material corresponds to the single crystal structure determined by SC-XRD. It is also instrumental in identifying any potential polymorphic forms, which are different crystal structures of the same compound that can exhibit distinct physical properties. americanpharmaceuticalreview.com The technique is crucial for quality control in the production of the compound and for studying any phase transitions that might occur under different conditions. anl.gov

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H⋯π, π…π interactions)

The stability of the crystal structure of this compound is not solely dependent on its molecular conformation but is significantly influenced by a network of weak intermolecular interactions. researchgate.netniscpr.res.in These non-covalent forces dictate how the molecules arrange themselves in the crystal lattice.

Key interactions identified in the crystal structure of this compound include:

C-H⋯π interactions: These interactions involve a hydrogen atom from a C-H bond interacting with the electron-rich π-system of an adjacent aromatic ring. researchgate.netniscpr.res.in Studies have revealed the presence of two C-H⋯π interactions that play a primary role in the stability of the crystal packing. researchgate.netniscpr.res.in In some derivatives, intermolecular C–H···π interactions are also observed. researchgate.net

π…π interactions: These stacking interactions occur between the aromatic rings of neighboring molecules. researchgate.netniscpr.res.in A weak π…π interaction has been identified as contributing to the crystal's stability. researchgate.netniscpr.res.in In related structures, face-to-face π–π interactions have been observed with specific centroid-centroid distances. iucr.org

These interactions collectively create a stable three-dimensional supramolecular architecture. The analysis of these forces is essential for understanding the physical properties of the solid-state material and for designing new materials with desired crystal packing arrangements. mdpi.com

Microscopic Techniques for Morphological and Surface Analysis

Understanding the macroscopic and microscopic morphology of a compound is vital for its practical application. Scanning electron microscopy provides high-resolution images of the surface topography of this compound.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface features of a material at high magnifications. nanoscience.com In the study of this compound, SEM has been used to investigate the morphology of the crystalline solid. chemsrc.comnih.gov The technique involves scanning the sample with a focused beam of electrons, and the resulting signals are used to generate images that reveal information about the sample's surface topography and composition. nanoscience.com

For this compound, SEM images can show the shape and size distribution of the crystals, as well as the presence of any surface defects. nih.gov One study utilized field emission scanning electron microscopy to relate the microscopic structure to macroscopic properties. researchgate.net The morphology of the crystals can be influenced by the crystallization conditions, such as the solvent used. For instance, samples recrystallized from different solvents, like 95% ethanol (B145695) versus slow evaporation from a diethyl ether solution, can be compared using SEM to observe any differences in their crystal habits. brynmawr.edu

Thermal Analysis for Stability and Phase Transitions

The thermal stability of a compound is a critical parameter, especially for its storage and application at elevated temperatures. Thermogravimetric analysis is employed to determine the decomposition profile of this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. alfa-chemistry.comtainstruments.com This method is used to determine the thermal stability and decomposition characteristics of materials. alfa-chemistry.com For this compound, TGA can provide information on the temperature at which the compound begins to decompose, which is a key indicator of its thermal stability. lookchem.com The TGA curve plots the percentage of weight loss against temperature. Any significant weight loss observed in the TGA curve would correspond to the volatilization or decomposition of the compound. tainstruments.com This information is crucial for establishing the upper-temperature limit for the use and processing of this compound. By coupling TGA with other techniques like mass spectrometry (TGA-MS), the gaseous products evolved during decomposition can be identified, providing a more detailed understanding of the decomposition mechanism. process-insights.com

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a thermo-analytic technique used to investigate the thermal properties of materials. It works by comparing the temperature difference between a substance and an inert reference material as they are subjected to a controlled temperature program. uni-siegen.de Any physical or chemical changes in the sample that are associated with a change in enthalpy will result in a temperature difference, which is then recorded as a peak on the DTA curve. Endothermic events, such as melting or solid-solid phase transitions, absorb heat and result in a negative peak, while exothermic events, such as crystallization or decomposition, release heat and produce a positive peak. uni-siegen.deabo.fi

While specific DTA data for this compound is not extensively documented in publicly available literature, the thermal behavior of this compound can be inferred from its known melting point and by comparing it with the thermal analysis of structurally similar biphenyl derivatives.

Detailed Research Findings

The primary thermal event expected for this compound in a DTA experiment is melting. The literature reports a melting point range of 179-180 °C (sublimable). In a DTA thermogram, this would be observed as a sharp endothermic peak corresponding to the solid-to-liquid phase transition.

Studies on other substituted biphenyls reveal the possibility of more complex thermal behaviors, including solid-solid phase transitions occurring before the melting point. For instance, research on 1,3,5-tri-tert-butylbenzene (B73737) using Differential Scanning Calorimetry (DSC), a technique closely related to DTA, has shown multiple solid-solid phase transitions that are dependent on the sample's thermal history. acs.orgbrynmawr.edu These transitions are attributed to changes in the crystal packing and molecular conformation, such as the ordering and disordering of substituent groups. acs.orgbrynmawr.edu Given the rotational freedom of the methoxy groups and the biphenyl linkage in this compound, the possibility of similar pre-melting phase transitions cannot be ruled out.

The thermal stability of this compound can also be assessed using DTA, often in conjunction with Thermogravimetric Analysis (TGA). TGA measures the change in mass of a sample as a function of temperature. For this compound, significant mass loss at elevated temperatures would indicate decomposition. The DTA curve would show corresponding exothermic peaks associated with the energy released during the decomposition process. Research on Schiff bases derived from substituted biphenyls has demonstrated high thermal stability, with decomposition often occurring at temperatures well above 200°C. uobasrah.edu.iq

Interactive Data Tables

The following table summarizes the known thermal data for this compound and comparative data for a related biphenyl compound to illustrate the types of thermal events that can be observed.

| Compound Name | Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (J/g) | Notes |

| This compound | Melting | ~179 | ~180 | Not Reported | Endothermic event corresponding to the solid-to-liquid phase transition. |

| 1,3,5-tri-tert-butylbenzene | Solid-Solid Transition | 155 K (-118.15 °C) | - | 16 | Monoclinic to triclinic phase transition observed on cooling. brynmawr.edu |

| Melting | - | 346 K (72.85 °C) | 53 | Endothermic melting peak. brynmawr.edu |

Note: The data for 1,3,5-tri-tert-butylbenzene is from DSC analysis, which provides similar information to DTA.

Theoretical and Computational Investigations of 4,4 Dimethoxy 1,1 Biphenyl Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations have emerged as powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 4,4'-Dimethoxy-1,1'-biphenyl, these computational methods provide deep insights into its geometry, electronic properties, and intermolecular interactions.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. arxiv.org It is frequently employed for geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. arxiv.org For this compound, DFT calculations have been utilized to optimize its structure and compare it with experimental data obtained from techniques like X-ray crystallography. researchgate.netniscpr.res.in

A study comparing X-ray diffraction data with DFT optimized data for this compound revealed a good correlation between the experimental and theoretical bond lengths and angles. researchgate.net The molecule crystallizes in the monoclinic crystal system with the space group P21/c. researchgate.net The stability of the crystal packing is attributed to intermolecular interactions, including C–H···π and weak π···π interactions. researchgate.netniscpr.res.ini-scholar.in

Table 1: Comparison of Selected Bond Lengths and Angles of this compound from X-ray Diffraction (XRD) and DFT Calculations

| Parameter | Bond/Angle | XRD Value | DFT Value |

| Bond Length (Å) | C1-C1' | 1.492 | 1.489 |

| C4-O1 | 1.371 | 1.365 | |

| O1-C7 | 1.423 | 1.421 | |

| Bond Angle (°) | C2-C1-C1' | 121.3 | 121.5 |

| C6-C1-C1' | 121.0 | 121.5 | |

| C3-C4-O1 | 115.8 | 115.9 | |

| C5-C4-O1 | 124.6 | 124.7 | |

| C4-O1-C7 | 117.8 | 118.1 |

Data sourced from a comparative study of X-ray and DFT data. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. ossila.com

For this compound, FMO analysis reveals an energy gap of 4.57 eV. researchgate.netniscpr.res.ini-scholar.in This relatively large energy gap suggests high stability and low reactivity. The HOMO is the highest energy orbital occupied by electrons, and the LUMO is the lowest energy orbital that is empty. ossila.com Electron transitions often occur from the HOMO to the LUMO. ossila.com In the context of chemical reactions, electrons typically flow from the HOMO of one molecule to the LUMO of another. ossila.com

Table 2: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -5.58 |

| LUMO | -1.01 |

| Energy Gap (ΔE) | 4.57 |

Data obtained from FMO analysis. researchgate.netniscpr.res.in

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. researchgate.netniscpr.res.in It helps in identifying the regions that are rich or poor in electrons, which is crucial for understanding and predicting how a molecule will interact with other molecules.

In the MEP map of this compound, the regions around the oxygen atoms of the methoxy (B1213986) groups are shown to be electronegative (red), indicating a higher probability of attracting electrophiles. researchgate.net Conversely, the hydrogen atoms of the phenyl rings are electropositive (blue), representing areas that are likely to interact with nucleophiles. This charge distribution information is vital for predicting the sites of electrophilic and nucleophilic attacks. researchgate.netniscpr.res.in

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a computational method used to investigate and quantify intermolecular interactions within a crystal. researchgate.netniscpr.res.in By generating two-dimensional fingerprint plots, this analysis provides a detailed breakdown of the different types of intermolecular contacts and their relative contributions to the crystal packing. researchgate.neti-scholar.in

For this compound, Hirshfeld surface analysis has demonstrated the presence of H···H, C···H, and O···H interactions. researchgate.netniscpr.res.ini-scholar.in In a related derivative, 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate, the most significant contributions to the crystal packing were found to be from H···O/O···H (37.0%), H···H (26.3%), H···C/C···H (18.5%), and C···O/O···C (9.5%) interactions. iucr.orgresearchgate.net This detailed quantification helps in understanding the forces that stabilize the crystal structure.

Table 3: Percentage Contributions of Intermolecular Contacts in a 4,4'-Dimethoxybiphenyl Derivative

| Interaction Type | Contribution (%) |

| H···O/O···H | 37.0 |

| H···H | 26.3 |

| H···C/C···H | 18.5 |

| C···O/O···C | 9.5 |

Data from Hirshfeld surface analysis of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate. iucr.orgresearchgate.net

Molecular Modeling and Conformation Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the structures of molecules and to study their physical and chemical properties.

Conformational Freedom and Steric Hindrance Assessment

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. fiveable.me In biphenyl (B1667301) systems, the rotation around the central C-C single bond is a key conformational feature.

The conformation of biphenyl derivatives is influenced by the balance between electronic effects, which tend to favor a planar structure to maximize conjugation, and steric hindrance between substituents, which can force the phenyl rings to twist relative to each other. researchgate.net The dihedral angle between the two phenyl rings is a critical parameter in describing the conformation. For biphenyl itself, the gas-phase conformation is twisted with a dihedral angle of about 44°, while in the solid state, it is often planar. researchgate.net In substituted biphenyls, such as this compound, the presence of substituents can influence this dihedral angle. For instance, in a derivative, 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate, the arene rings of the biphenyl moiety are tilted at an angle of 24.3°. iucr.orgscilit.com The study of these conformations is crucial as they can significantly impact the molecule's properties and biological activity. fiveable.me

Molecular Mechanics Force Field Calculations (e.g., MMFF94)

Molecular Mechanics (MM) methods are a cornerstone of computational chemistry, used to simulate the behavior of molecules by approximating their potential energy surface with classical physics models. nih.gov These methods are particularly valuable for studying the conformational flexibility and geometry of molecules. nih.gov

A widely used force field for organic and drug-like molecules is the Merck Molecular Force Field 94 (MMFF94). researchgate.net MMFF94 is a "class II" force field, meaning it includes cross-terms that describe the coupling between adjacent bonds and angles, providing a more accurate representation of molecular vibrations and structures compared to simpler force fields. nih.gov The parameterization of MMFF94 was derived from high-quality quantum mechanical calculations for a broad range of chemical classes, including aromatic hydrocarbons and ethers, which are the constituent functional groups of this compound. This makes MMFF94 theoretically well-suited for calculating the geometric and conformational properties of this compound. While specific MMFF94 computational studies for this compound are not detailed in the available literature, its application would typically involve optimizing the molecular geometry, analyzing torsional energy profiles related to the rotation around the biphenyl linkage, and identifying low-energy conformers.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. jchemlett.com QSAR models are mathematical equations that relate numerical depictions of molecular properties (descriptors) to a measured biological endpoint, such as inhibitory activity. jchemlett.commdpi.commdpi.com This allows for the prediction of the activity of new, unsynthesized molecules, thereby saving time and resources in drug discovery. imist.ma

While no specific QSAR models have been developed exclusively for this compound, studies on structurally related compounds demonstrate the utility of this approach. For instance, a 3D-QSAR model was developed for a series of derivatives of Magnolia officinalis, which feature a dimethoxy-biphenyl core, to describe their inhibitory activity against the Epidermal Growth Factor Receptor Tyrosine Kinase Domain (EGFR-TKD). imist.ma In that study, the Comparative Molecular Similarity Indices Analysis (CoMSIA) approach was used to generate contour maps that visualize the regions where steric, electrostatic, and hydrophobic properties are favorable for enhancing biological activity. imist.ma Based on the QSAR model, new molecules were designed that showed higher predicted inhibitory activity than the original compounds. imist.ma Such an approach could theoretically be applied to a series of this compound derivatives to guide the synthesis of compounds with optimized biological efficacy for a specific target.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. imist.ma This technique is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets.

Tyrosinase: Molecular docking analysis has been performed to investigate the interaction between this compound (referred to as 4-DMB) and the enzyme tyrosinase (PDB ID: 3NQ1). niscpr.res.inresearchgate.neti-scholar.in Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making it a target for agents treating dermatological hyperpigmentation disorders. core.ac.uk The docking study revealed a binding energy of -6.5 kcal/mol for the interaction between 4-DMB and tyrosinase. researchgate.net This strong binding affinity suggests that this compound has the potential to be an efficient inhibitor of tyrosinase. researchgate.net The stability of the docked complex is maintained through several hydrophobic interactions and a hydrogen bond. researchgate.net

Table 1: Molecular Docking Interaction Details of this compound with Tyrosinase (PDB: 3NQ1)

| Interacting Residue | Bond Type |

| HIS 208 | Hydrogen Bond |

| VAL 218 | Hydrophobic |

| PHE 222 | Hydrophobic |

| PRO 219 | Hydrophobic |

| ILE 223 | Hydrophobic |

Source: Kumari N, et al., 2023. researchgate.net

Epidermal Growth Factor Receptor (EGFR): The Epidermal Growth Factor Receptor (EGFR) is a crucial target in cancer therapy, and inhibitors often feature scaffolds that can fit into its ATP-binding pocket. plos.org While no direct docking studies of this compound with EGFR are reported, research on closely related structures provides significant insight. In one study, a novel molecule containing a dimethoxy-biphenyl moiety, 1-((5'-allyl-2,2'-dimethoxy-[1,1'-biphenyl]-3-yl)methyl)piperidin-4-amine, was designed and docked into the EGFR tyrosine kinase domain (PDB ID: 1M17). imist.ma The simulation aimed to understand how this class of compounds could interact with the active site responsible for cancer cell proliferation. imist.ma Docking studies of other inhibitors with the same EGFR structure (1M17) reveal that key interactions often involve hydrogen bonds with residues like Met793 and hydrophobic interactions within the kinase domain, providing a template for how a dimethoxy-biphenyl scaffold might be accommodated. dovepress.com

The biphenyl scaffold is a key structural feature in a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs). nih.gov These drugs antagonize the Angiotensin II Type 1 (AT1) receptor, leading to vasodilation. nih.govresearchgate.net Computational and experimental studies have explored how substitutions on the biphenyl ring affect binding affinity.

A study investigating conformationally restricted biphenyl derivatives as angiotensin II antagonists synthesized analogues with methoxy groups on the biphenyl core. researchgate.net The research established the affinity of these compounds for angiotensin II receptors through binding assays. researchgate.net A key finding was that the presence of 2',6'-dimethoxy substituents on the biphenyl moiety was found to significantly decrease the compound's affinity for the receptor. researchgate.net This suggests that while the biphenyl structure is important for this class of antagonists, bulky substitutions like methoxy groups at these specific positions may introduce steric hindrance that is unfavorable for optimal binding to the Angiotensin II receptor.

Reactivity and Transformational Pathways of 4,4 Dimethoxy 1,1 Biphenyl

Aromatic Reactivity and Substituent Effects

The presence of methoxy (B1213986) groups at the 4 and 4' positions significantly enhances the electron density of the biphenyl (B1667301) system through resonance effects. This makes the aromatic rings more nucleophilic and thus more susceptible to attack by electrophiles compared to unsubstituted biphenyl. The methoxy groups are strongly activating, directing incoming electrophiles to the positions ortho to themselves (the 2, 2', 6, and 6' positions). smolecule.comyoutube.com This increased reactivity is a general feature for aromatic compounds bearing electron-donating substituents. youtube.com

For example, in reactions like nitration or halogenation, the activation provided by the methoxy groups facilitates the substitution under milder conditions than might be required for less activated aromatic systems. libretexts.org The initial substitution will typically occur on one of the rings, and the presence of the first substituent can then influence the position of any subsequent substitutions.

The directing effect of the methoxy groups is paramount in determining the position of further functionalization. In electrophilic aromatic substitution reactions, substitution occurs almost exclusively at the positions ortho to the methoxy groups (i.e., positions 2 and 6 on each ring).

A study on the sulfonation of 4,4'-dimethoxy-1,1'-biphenyl using sulfur trioxide in dichloromethane (B109758) demonstrated this regioselectivity clearly. tandfonline.com The reaction proceeds in a stepwise manner, initially forming the 2-sulfonic acid derivative. Subsequent sulfonation occurs on the same ring to yield the 2,6-disulfonic acid, followed by sulfonation on the second ring to give 2,2',6-trisulfonic and finally 2,2',6,6'-tetrasulfonic acid derivatives. tandfonline.com This demonstrates the powerful ortho-directing influence of the methoxy groups.

This predictable regioselectivity is crucial for the synthesis of specifically substituted biphenyl derivatives, which are valuable in materials science and medicinal chemistry. acs.org

Electrophilic Aromatic Substitution: Enhanced Reactivity Due to Methoxy Groups

Oxidation and Reduction Reactions

The methoxy groups of this compound can be susceptible to oxidative cleavage or transformation. Under certain oxidative conditions, the methyl groups of the methoxy substituents can be removed to yield the corresponding dihydroxybiphenyl, 4,4'-biphenyl-diol. This transformation is significant as it converts the ether linkage into a phenolic hydroxyl group, which has different reactivity and properties. For instance, vanyl-compounds (3-methoxy-4-hydroxyphenyl derivatives) can be oxidized with reagents like potassium ferricyanide (B76249) or ferric chloride to form fluorescent dimeric products, such as 2,2'-dihydroxy-3,3'-dimethoxy-biphenyl-5,5'-diacetic acid from vanylacetic acid. scispace.com This indicates that the biphenyl linkage can be formed through oxidative coupling of precursor phenols.

The aromatic rings themselves can be oxidized under stronger conditions, potentially leading to ring-opening or the formation of quinone-like structures, although this is less common for electron-rich systems like this compound compared to less substituted aromatics. The radical cation of 4,4'-dimethoxybiphenyl can be generated and studied in solvents of low nucleophilicity. acs.org

Table 1: Examples of Oxidative Reactions

| Reactant | Oxidizing Agent(s) | Product(s) | Research Focus |

|---|---|---|---|

| Vanylacetic Acid | Potassium Ferricyanide | 2,2'-dihydroxy-3,3'-dimethoxy-biphenyl-5,5'-diacetic acid | Formation of fluorescent dimers scispace.com |

| This compound | Electrolytic Solvents | This compound radical cation | Study of reversible oxidation to cation radicals and dications acs.org |

The aromatic system of this compound can undergo reduction, although the electron-donating methoxy groups make it less favorable compared to electron-deficient aromatic systems. Catalytic hydrogenation, for example, can reduce the aromatic rings to cyclohexyl rings under high pressure and temperature with a suitable catalyst, though this is a vigorous process.

A more synthetically useful reduction is the Birch reduction, which involves dissolving metal-ammonia solutions (e.g., Na/NH₃). This reaction would likely reduce one of the aromatic rings to a dihydro-derivative, with the exact regiochemistry influenced by the methoxy groups.

Another important reductive pathway involves the cleavage of the methoxy groups to yield the parent biphenyl, though this typically requires harsh conditions or specific reagents designed for ether cleavage. More commonly, derivatives of this compound are used in reductive coupling reactions. For instance, bis(4-methoxyphenyl)tellurium dichloride can be reduced with Raney nickel to produce this compound. orgsyn.org

Oxidative Transformations of Alkyl and Methoxy Groups

Carbon-Carbon Bond Forming Reactions on Functionalized Derivatives

While this compound itself can be a product of C-C bond formation (e.g., Suzuki coupling), its functionalized derivatives are valuable substrates for further carbon-carbon bond-forming reactions. msu.edu To achieve this, the biphenyl core must first be functionalized, typically through halogenation or metallation, to create a reactive handle.

For example, bromination of this compound would yield a bromo-derivative. This halogenated compound can then participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, to introduce new carbon-based substituents. msu.edugrafiati.com

Alternatively, direct metallation (e.g., lithiation) ortho to the methoxy groups can generate an organometallic species. This nucleophilic derivative can then react with various electrophiles (like aldehydes, ketones, or alkyl halides) to form new C-C bonds. The use of functionalized derivatives in this manner allows for the construction of more complex molecular architectures based on the this compound scaffold. uni-muenchen.denih.govrsc.org

Formation of Coordination Complexes and Chelation Behavior